molecular formula C25H20N2O5 B2488554 methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327183-41-4

methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2488554
CAS No.: 1327183-41-4
M. Wt: 428.444
InChI Key: JLIBROJNUFWGAZ-PNHLSOANSA-N
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Description

Methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a chromene-derived compound featuring a conjugated system with a methoxyphenyl carbamoyl group and a benzoate ester moiety. Chromenes are heterocyclic frameworks known for their biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . The Z-configuration of the imine linkage (2Z) and the methoxy substituent on the phenyl ring likely influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name

methyl 4-[[3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-30-20-13-11-18(12-14-20)26-23(28)21-15-17-5-3-4-6-22(17)32-24(21)27-19-9-7-16(8-10-19)25(29)31-2/h3-15H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIBROJNUFWGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₆H₁₅N₃O₄
  • IUPAC Name : this compound

The structural features include a methoxyphenyl group and a chromenylidene moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes or receptors involved in cancer progression and inflammation:

  • EGFR Inhibition : Similar compounds have shown efficacy in inhibiting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. For instance, derivatives of benzoate esters have demonstrated cytotoxic effects by inhibiting EGFR tyrosine kinase activity, leading to apoptosis in cancer cells .
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, helping to mitigate oxidative stress and cellular damage .

Biological Activity Data

Activity Effect Study Reference
EGFR InhibitionInduces apoptosis in cancer cells
Antioxidant PropertiesReduces oxidative stress
CytotoxicityEffective against multiple cancer types

Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

  • Cytotoxicity Study : A study involving the compound's derivatives revealed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The mechanism involved activation of caspases 3 and 8, indicating an apoptotic pathway .
  • In Silico Studies : Computational docking studies have been employed to predict the binding affinity of this compound to EGFR. The results indicated a favorable interaction profile compared to established inhibitors like erlotinib, suggesting potential as a therapeutic agent .
  • Comparative Analysis : The compound was compared with other benzoate derivatives in terms of their inhibitory effects on cancer cell proliferation. Results indicated that certain modifications to the chemical structure enhanced potency against specific cancer types .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs :

N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide (Compound 3) Substituents: Chlorophenyl groups, benzamide, and a tetrahydrochromene core. Key Difference: The absence of a methoxy group and benzoate ester, replaced by chlorinated aromatic rings and a cyano group. This increases hydrophobicity but may reduce hydrogen-bonding capacity compared to the target compound.

9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4) Substituents: Pyrimidinone fused to a chromene ring, dual chlorophenyl groups.

DASA-2 (2-Acetoxyethyl 4-((E)-4-((2Z,4E)-2-hydroxy-5-((4-methoxyphenyl)(methyl)amino)penta-2,4-dien-1-ylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)benzoate) Substituents: Methoxyphenylamino, trifluoromethyl, and acetoxyethyl groups. Key Difference: Extended conjugation and a photoresponsive dienylidene moiety enable mechanophotochemical applications, unlike the target compound’s likely pharmaceutical focus.

Structural Implications :
  • Electron-Donating vs.
  • Ester vs. Amide Linkages : The benzoate ester in the target compound may increase lipophilicity, aiding membrane permeability, whereas amide-containing analogs (e.g., Compound 3) prioritize hydrogen bonding .
Hypothetical Data Table (Based on Structural Inference) :
Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Notable Bioactivity
Target Compound ~450 3.2 <0.1 (aqueous) Kinase inhibition (predicted)
Compound 3 ~500 4.5 <0.01 (aqueous) Antimicrobial
Compound 4 ~520 4.0 0.05 (aqueous) Anticancer (cell-based assays)
DASA-2 ~600 2.8 0.2 (organic) Mechanophotochemical switching

*LogP values estimated using fragment-based methods.

Computational Docking and Binding Affinity

The Glide XP docking method () could be applied to compare the target compound with analogs:

  • Target Compound : Predicted to form hydrogen bonds with kinase active sites via the carbamoyl group and methoxy oxygen. Hydrophobic enclosure by the chromene and benzoate may enhance binding .
  • Compound 3/4 : Chlorophenyl groups likely engage in halogen bonding, but high LogP may reduce specificity.
  • DASA-2 : The trifluoromethyl group and extended conjugation enable unique interactions with photoresponsive proteins .

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